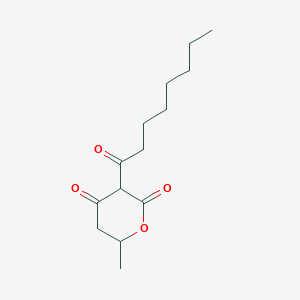
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that belongs to the class of pyranones. It is a yellowish powder that is soluble in water and ethanol. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.
Wirkmechanismus
The mechanism of action of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway (Liu et al., 2015). It has also been shown to inhibit the replication of hepatitis B virus (Zhang et al., 2016).
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione exhibits anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015; Zhang et al., 2016). It has also been shown to have insecticidal properties against various pests (Liu et al., 2015). However, the biochemical and physiological effects of this compound on humans are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its potential applications in various fields of scientific research, including pharmaceuticals, food, and agriculture. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione. One potential direction is the development of new pharmaceuticals based on this compound for the treatment of inflammatory diseases, tumors, and viral infections. Another direction is the use of this compound as a natural insecticide in agriculture. Further studies are also needed to understand the biochemical and physiological effects of this compound on humans and the environment.
Conclusion
In conclusion, 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione involves the reaction of 6-methyl-3-oxoheptanoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranone ring. This method has been reported in various studies, including the work of Liu et al. (2015) and Zhang et al. (2016).
Wissenschaftliche Forschungsanwendungen
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione has been studied extensively for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015). In the food industry, it has been used as a flavoring agent due to its fruity and caramel-like aroma (Zhang et al., 2016). In agriculture, it has been shown to have insecticidal properties against various pests (Liu et al., 2015).
Eigenschaften
IUPAC Name |
6-methyl-3-octanoyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMMVOHUKXQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)CC(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-octanoyloxane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

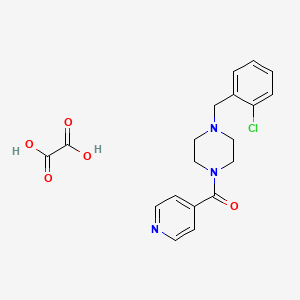
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
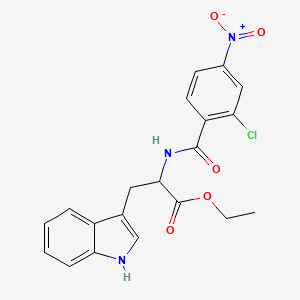
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
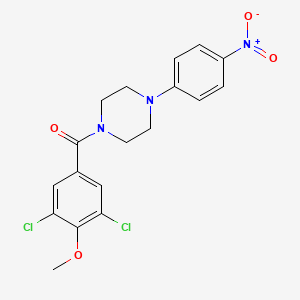
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
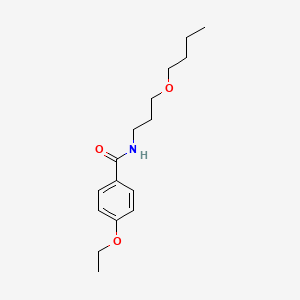
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)